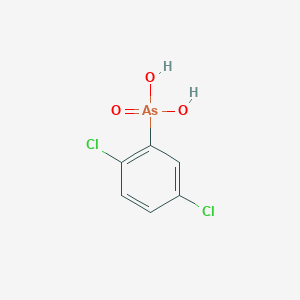
(2,5-dichlorophenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dichlorophenyl)arsonic acid is an organoarsenic compound characterized by the presence of two chlorine atoms and an arsonic acid group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of benzenearsonic acid, 2,5-dichloro- typically involves the reaction of 2,5-dichlorobenzoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
(2,5-dichlorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to an arsine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemical Characteristics and Synthesis
(2,5-Dichlorophenyl)arsonic acid is characterized by the presence of two chlorine atoms and an arsonic acid group attached to a benzene ring. The synthesis typically involves the reaction of 2,5-dichlorobenzoic acid with arsenic trioxide in the presence of a catalyst such as acetic acid at elevated temperatures. This method ensures consistent product quality and yield.
Chemistry
- Precursor in Synthesis : It serves as a precursor in the synthesis of more complex organoarsenic compounds. The ability to undergo various chemical reactions, such as oxidation and electrophilic aromatic substitution, makes it valuable in research settings.
Biology
- Antimicrobial Properties : Studies have indicated potential antimicrobial activity against various bacterial strains. The compound's interaction with cellular components can disrupt metabolic pathways, making it a subject of interest for developing new antimicrobial agents.
- Anticancer Research : Preliminary studies suggest that this compound may exhibit anticancer properties. Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation and its mechanism of action at the molecular level.
Medicine
- Therapeutic Development : There is ongoing research into the use of this compound in developing new therapeutic agents. Its biological activity warrants further investigation into its potential applications in treating various diseases.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with unique properties. Its role in material science is particularly noteworthy, as it can be incorporated into formulations requiring specific chemical characteristics.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential candidate for developing new antibiotics.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis in various cancer types, suggesting its potential as an anticancer agent.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Precursor for organoarsenic compounds | Enables synthesis of complex structures |
| Biology | Antimicrobial and anticancer research | Exhibits significant biological activity |
| Medicine | Therapeutic agent development | Potential for treating various diseases |
| Industry | Production of specialty chemicals | Unique chemical properties for formulations |
Wirkmechanismus
The mechanism of action of benzenearsonic acid, 2,5-dichloro- involves its interaction with cellular components, leading to the disruption of metabolic pathways. The arsonic acid group can interact with thiol groups in proteins, inhibiting their function. This interaction can affect various molecular targets and pathways, including those involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
(2,5-dichlorophenyl)arsonic acid can be compared with other similar compounds, such as:
2,4-Dichlorobenzoic acid: Similar in structure but lacks the arsonic acid group.
2,5-Dichlorobenzene: Lacks both the arsonic acid group and the carboxylic acid group.
2,5-Dichlorophenol: Contains hydroxyl groups instead of the arsonic acid group. The uniqueness of benzenearsonic acid, 2,5-dichloro- lies in its combination of chlorine and arsonic acid groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
15075-46-4 |
|---|---|
Molekularformel |
C6H5AsCl2O3 |
Molekulargewicht |
270.93 g/mol |
IUPAC-Name |
(2,5-dichlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsCl2O3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H,(H2,10,11,12) |
InChI-Schlüssel |
GQXPKFSKSNZFDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Key on ui other cas no. |
15075-46-4 |
Synonyme |
2,5-Dichlorophenylarsonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















